molecular formula C21H28N2O4S2 B2740613 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide CAS No. 921907-96-2

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide

Cat. No. B2740613
CAS RN: 921907-96-2
M. Wt: 436.59
InChI Key: FBPDEVXZDLCRBJ-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C21H28N2O4S2 and its molecular weight is 436.59. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microbial Degradation of Sulfur Heterocycles

Research on the biodegradation of sulfur-containing compounds, such as dimethylbenzothiophenes, by microbial activity highlights the environmental applications of similar compounds. These studies are crucial for understanding the bioremediation of sulfur pollutants in petroleum, showcasing the environmental importance of researching sulfur heterocycles (Kropp et al., 1996).

Chemical Synthesis and Modifications

The chlorosulfonation of various aromatic compounds demonstrates the chemical versatility and potential pharmaceutical applications of sulfur-containing heterocycles. This process, leading to the formation of sulfonamides, is fundamental in developing compounds with potential therapeutic applications (Cremlyn et al., 1992).

Antineoplastic Agents

The synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents highlights the ongoing search for novel therapeutic agents against cancer. Although preliminary data did not indicate significant activity, the exploration of such compounds underscores the importance of novel structures in drug discovery (Koebel et al., 1975).

Carbonic Anhydrase Inhibitors

The study of carbonic anhydrase inhibitors is a prominent area of pharmaceutical research, with sulfonamides playing a critical role. Research on halogenated sulfonamides, for example, has led to the discovery of potent inhibitors with applications as antitumor agents, showcasing the therapeutic potential of sulfonamide derivatives (Ilies et al., 2003).

Novel Synthesis Approaches

The synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions exemplifies the innovative approaches to creating complex heterocyclic compounds. Such methodologies enable the development of new molecules with potential biological activities, illustrating the intersection of organic chemistry and drug discovery (Greig et al., 2001).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-14(2)10-11-23-17-8-7-16(12-18(17)27-13-21(4,5)20(23)24)22-29(25,26)19-9-6-15(3)28-19/h6-9,12,14,22H,10-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPDEVXZDLCRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide

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